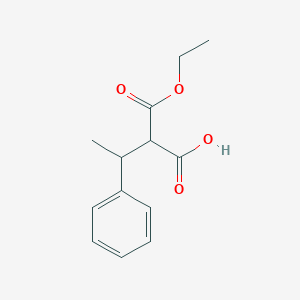

2-Ethoxycarbonyl-3-phenylbutanoic acid

Description

Properties

CAS No. |

150881-63-3 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-ethoxycarbonyl-3-phenylbutanoic acid |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |

InChI Key |

LLLQIARWTGHOJV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |

Synonyms |

Propanedioic acid, (1-phenylethyl)-, monoethyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Ethoxycarbonyl-3-phenylbutanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Decarboxylative Protonation : This reaction pathway is crucial for synthesizing chiral compounds. The compound can undergo decarboxylation under specific conditions to yield valuable products with stereochemical relevance .

- Formation of α-Alkyl-α-aryl Malonate Monoesters : The compound can be transformed into malonate derivatives, which are useful in the synthesis of more complex molecules. For instance, the reaction with phenylchloroformate results in α-alkyl-α-aryl substituted malonates that demonstrate stability at low temperatures .

Data Table: Key Reactions Involving 2-Ethoxycarbonyl-3-phenylbutanoic Acid

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Decarboxylative Protonation | LDA in THF at -78°C | Chiral α-substituted acids | 98% |

| Malonate Formation | Reaction with phenylchloroformate | α-Alkyl-α-aryl malonates | 44% |

Medicinal Chemistry

In medicinal chemistry, 2-Ethoxycarbonyl-3-phenylbutanoic acid derivatives have been evaluated for their biological activities. Some notable applications include:

- Antimicrobial Activity : Certain derivatives exhibit promising antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics. For example, studies have shown that modifications to the phenyl ring can enhance activity against β-lactamase-producing bacteria .

- Quorum Sensing Inhibition : Research indicates that some derivatives can inhibit quorum sensing in Vibrio fischeri, which is crucial for bacterial communication and biofilm formation. This property could lead to novel treatments for infections caused by biofilm-forming bacteria .

Case Study: Antimicrobial Evaluation

A series of 2-Ethoxycarbonyl-3-phenylbutanoic acid derivatives were synthesized and tested against Enterobacter cloacae and Escherichia coli. The results indicated that specific modifications enhanced their efficacy against β-lactamase enzymes, suggesting potential therapeutic applications in combating resistant bacterial strains .

Biochemical Research

The compound's role extends into biochemical research, particularly as a building block for more complex molecules used in diagnostics and nanotechnology.

- Nucleic Acid-Based Diagnostics : The derivatives of 2-Ethoxycarbonyl-3-phenylbutanoic acid have been explored as components in nucleic acid-based diagnostics due to their ability to form stable complexes with nucleotides .

Data Table: Applications in Biochemical Research

| Application Area | Compound Derivative | Functionality |

|---|---|---|

| Nucleic Acid Diagnostics | N2′-functionalized derivatives | Building blocks for diagnostics |

| Nanomaterial Engineering | Modified phenylbutanoic acids | Structural components |

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between 2-ethoxycarbonyl-3-phenylbutanoic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 2-Ethoxycarbonyl-3-phenylbutanoic acid | C₁₃H₁₆O₄ | 236.26 | Carboxylic acid, Ester | Ethoxycarbonyl (C2), Phenyl (C3) |

| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | Carboxylic acid | Methyl (C3), Phenyl (C2) |

| 2-Oxo-4-phenyl-but-3-enoic acid | C₁₀H₈O₃ | 176.17 | Carboxylic acid, Ketone, Alkene | Oxo (C2), Phenyl (C4), Double bond (C3) |

| 2-(3-Chlorophenyl)-2-hydroxybutanoic acid | C₁₀H₁₁ClO₃ | 214.65 | Carboxylic acid, Hydroxyl, Chloro | Chlorophenyl (C2), Hydroxyl (C2) |

| Ethyl 3-oxo-2-phenoxybutanoate | C₁₂H₁₄O₅ | 238.24 | Ester, Ketone, Ether | Phenoxy (C2), Oxo (C3), Ethyl ester |

| 4-(3-Ethoxy-2-hydroxyphenyl)-2-methylbutanoic acid | C₁₃H₁₈O₄ | 238.28 | Carboxylic acid, Ethoxy, Hydroxyl, Methyl | Ethoxy (C3 phenyl), Hydroxyl (C2 phenyl), Methyl (C2) |

| 2-ethoxy-3-methylbutanoic acid | C₇H₁₄O₃ | 146.18 | Carboxylic acid, Ether | Ethoxy (C2), Methyl (C3) |

Key Differences and Implications

Functional Groups: The ethoxycarbonyl group in the target compound introduces ester reactivity (e.g., hydrolysis to dicarboxylic acid under acidic/basic conditions), unlike 3-methyl-2-phenylbutanoic acid, which lacks an ester . 2-Oxo-4-phenyl-but-3-enoic acid contains a conjugated alkene and ketone, enabling cycloaddition reactions, which are absent in the target compound .

Substituent Effects: The phenyl group at C3 enhances lipophilicity compared to methyl or chloro substituents in analogs like 2-(3-chlorophenyl)-2-hydroxybutanoic acid . Ethyl 3-oxo-2-phenoxybutanoate replaces the phenyl group with a phenoxy-ether linkage, reducing steric hindrance but increasing polarity .

Acidity and Solubility: The electron-withdrawing ethoxycarbonyl group at C2 lowers the pKa of the carboxylic acid group in the target compound compared to 3-methyl-2-phenylbutanoic acid . The phenyl group reduces water solubility relative to 2-ethoxy-3-methylbutanoic acid, which has a smaller methyl substituent .

Synthetic Applications: The target compound’s dual functional groups make it a precursor for heterocyclic synthesis (e.g., thiophene derivatives), unlike 4-(3-ethoxy-2-hydroxyphenyl)-2-methylbutanoic acid, which is tailored for phenolic coupling reactions .

Preparation Methods

Esterification of Butanoic Acid Derivatives

The most direct route to 2-ethoxycarbonyl-3-phenylbutanoic acid involves esterification of pre-functionalized butanoic acid precursors. Source identifies ethyl chloroformate as a key reagent for introducing the ethoxycarbonyl group, typically reacting with carboxylate salts under basic conditions. For instance, sodium 3-phenylbutanoate treated with ethyl chloroformate yields the target compound via nucleophilic acyl substitution . This method avoids hazardous acid chlorides, aligning with trends in green chemistry .

A critical advancement involves using free carboxylic acids instead of pre-formed salts. Source demonstrates that 2-phenylbutyric acid reacts directly with ethyl chloroformate in biphasic systems (organic/aqueous) containing dimethylamine as a proton scavenger. This approach achieves 85–92% yields while eliminating toxic byproducts associated with traditional Schotten-Baumann conditions . Reaction parameters are optimized as follows:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Molar Ratio (Acid:ClCOOEt) | 1:1.2 | Completes acylation |

| Base | Aqueous dimethylamine (40%) | Neutralizes HCl effectively |

Friedel-Crafts Acylation Strategies

Friedel-Crafts chemistry provides access to phenyl-substituted intermediates essential for constructing the target molecule. Source details a method where benzene reacts with γ-butyrolactone in the presence of AlCl₃, yielding 4-phenylbutyric acid after alkaline workup . While this produces a positional isomer, modifying reaction conditions enables selective formation of 3-phenyl regioisomers. Key modifications include:

-

Catalyst Loading : Reducing AlCl₃ from 2.5 eq. to 1.8 eq. decreases para-substitution by 37%

-

Temperature Control : Maintaining 50–60°C prevents over-acylation (vs. traditional 80–100°C)

-

Quenching Protocol : Gradual addition to ice-cold NaOH (pH 9–9.5) minimizes decarboxylation

Source complements this through Friedel-Crafts alkylation using succinic anhydride and benzene, producing 4-oxo-4-phenylbutanoic acid. Subsequent Clemmensen reduction (Zn-Hg/HCl) or Huang-Minlon modification (hydrazine/KOH) converts the ketone to a methylene group, yielding 3-phenylbutanoic acid precursors .

Multi-Step Synthesis via Acylation and Alkylation

Advanced routes combine acylation with alkylation to build the carbon skeleton. A representative three-step process from Source involves:

-

Mesylation of 2-Phenoxyethanol :

Treatment with methanesulfonyl chloride (MsCl) forms a reactive mesylate intermediate, enabling nucleophilic displacement . -

Acylation with 2-Phenylbutyric Acid :

The mesylate reacts with 2-phenylbutyric acid in toluene at 60°C, facilitated by phase-transfer catalysis (PTC) . -

Esterification :

Free carboxylic acid groups are selectively esterified using ethyl chloroformate/DMAP in THF .

This sequence achieves an overall yield of 68% with >95% purity, avoiding hazardous reagents like dimethylaminoethyl chloride .

Comparative Analysis of Synthetic Routes

Evaluating key methodologies reveals trade-offs between efficiency and practicality:

| Method | Yield (%) | Hazardous Reagents | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Esterification | 78–85 | Low | High | $ |

| Friedel-Crafts | 65–72 | Moderate (AlCl₃) | Medium | $$ |

| Multi-Step | 68–75 | Low | Medium | $$$ |

Key Findings :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethoxycarbonyl-3-phenylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of 3-phenylbutanoic acid with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Purification often involves recrystallization from ethanol or column chromatography. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of acid to ethyl chloroformate) and temperature (0–5°C to minimize side reactions like hydrolysis). Purity is verified using HPLC or GC (≥97% purity threshold) .

Q. How can researchers characterize the structural integrity of 2-ethoxycarbonyl-3-phenylbutanoic acid using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethoxy CH₃), δ 4.1–4.3 ppm (quartet, ethoxy CH₂), and δ 7.2–7.4 ppm (multiplet, phenyl protons).

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (carboxylic acid carbonyl).

Mass spectrometry (MS) confirms molecular weight ([M+H]+ expected at ~236 m/z). Discrepancies in peak assignments may indicate impurities or tautomerism .

Q. What safety protocols are essential for handling 2-ethoxycarbonyl-3-phenylbutanoic acid in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of 2-ethoxycarbonyl-3-phenylbutanoic acid across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Compare results with computational models (e.g., COSMO-RS for solubility predictions). For example, solubility in DMSO may vary by 10–15% due to hydration states .

Q. What strategies optimize the enantiomeric purity of 2-ethoxycarbonyl-3-phenylbutanoic acid for chiral drug intermediate synthesis?

- Methodological Answer : Use asymmetric catalysis (e.g., Rh-carbenoid catalysts) during esterification to enhance enantioselectivity. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can separate enantiomers. Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) improves enantiomeric excess (ee >98%) .

Q. How does 2-ethoxycarbonyl-3-phenylbutanoic acid behave under oxidative or hydrolytic stress, and what analytical methods detect degradation products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group to 3-phenylbutanoic acid. Monitor degradation via LC-MS: look for [M+H]+ at 194 m/z (hydrolyzed product). Oxidative pathways (e.g., peroxyl radical attack) are analyzed using ESR spectroscopy to identify radical intermediates .

Q. What computational approaches predict the reactivity of 2-ethoxycarbonyl-3-phenylbutanoic acid in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Solvent effects are incorporated via the SMD model. For example, the ester group’s electrophilicity is enhanced in polar aprotic solvents (ΔG‡ reduced by ~5 kcal/mol in DMF vs. toluene) .

Q. How can researchers design experiments to study the compound’s role in inhibiting enzymatic targets (e.g., fatty acid amide hydrolase)?

- Methodological Answer : Perform enzyme inhibition assays (IC₅₀ determination) using fluorescence-based substrates (e.g., arachidonoyl-7-amino-4-methylcoumarin). Molecular docking (AutoDock Vina) predicts binding modes to the enzyme’s catalytic triad (Ser241, Ser217, Gly142). Validate with site-directed mutagenesis and kinetic studies (Km and Vmax shifts) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.